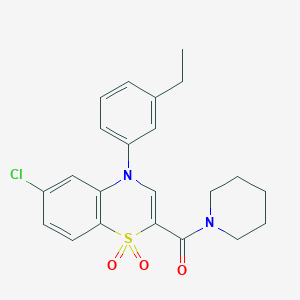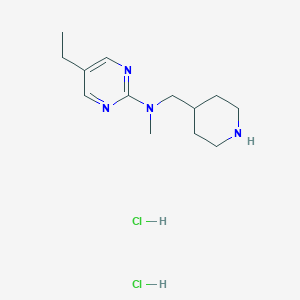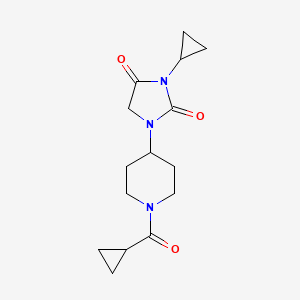
1-(1-Cyclopropancarbonylpiperidin-4-yl)-3-cyclopropylimidazolidin-2,4-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Cyclopropanecarbonylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione is a complex organic compound featuring a unique structure that combines a piperidine ring, a cyclopropane moiety, and an imidazolidine-2,4-dione core
Wissenschaftliche Forschungsanwendungen
1-(1-Cyclopropanecarbonylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure, which may interact with various biological targets.
Materials Science: The compound’s stability and structural properties make it a candidate for use in the development of new materials with specific mechanical or chemical properties.
Biological Studies: It can be used in studies to understand its interaction with enzymes or receptors, potentially leading to the discovery of new biochemical pathways.
Wirkmechanismus
Target of Action
The primary target of 1-(1-Cyclopropanecarbonylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione is the soluble epoxide hydrolase (sEH) . sEH is an enzyme that metabolizes fatty acid epoxides such as epoxyeicosatrienoic acids (EETs) and leukotoxin, which are important endogenous signaling lipids .
Mode of Action
This compound acts as a potent inhibitor of sEH . By inhibiting sEH, it prevents the conversion of fatty acid epoxides to their corresponding diols . This results in an increase in the in vivo concentration of EETs and other fatty acid epoxides .
Biochemical Pathways
The inhibition of sEH affects the metabolic pathway of fatty acid epoxides. The increased concentration of EETs and other fatty acid epoxides leads to various downstream effects, including anti-inflammatory, antihypertensive, neuroprotective, and cardioprotective effects .
Pharmacokinetics
The pharmacokinetic properties of this compound have been significantly improved over previously reported inhibitors . For example, it showed a 7-fold increase in potency , a 65-fold increase in Cmax , and a 3300-fold increase in AUC over its adamantane analogue . These improvements suggest a high bioavailability of the compound.
Result of Action
The inhibition of sEH by this compound leads to a reduction in the nociceptive response . In fact, it showed a 1000-fold increase in potency when compared to morphine in reducing hyperalgesia as measured by the mechanical withdrawal threshold using the in vivo carrageenan-induced inflammatory pain model .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Cyclopropanecarbonylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione typically involves multiple steps:
-
Formation of the Piperidine Derivative: : The initial step involves the preparation of 1-cyclopropanecarbonylpiperidine. This can be achieved by reacting cyclopropanecarbonyl chloride with piperidine in the presence of a base such as triethylamine.
-
Cyclopropylimidazolidine-2,4-dione Formation: : The next step involves the synthesis of the imidazolidine-2,4-dione core. This can be done by reacting cyclopropylamine with glyoxal in the presence of a catalyst to form the imidazolidine ring.
-
Coupling Reaction: : Finally, the piperidine derivative is coupled with the imidazolidine-2,4-dione core under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Cyclopropanecarbonylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, where nucleophiles such as amines or thiols can replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-Cyclopropanecarbonylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione: This compound has a phenyl group instead of a cyclopropyl group, which may alter its chemical and biological properties.
1-(1-Cyclopropanecarbonylpiperidin-4-yl)-3-methylimidazolidine-2,4-dione: The presence of a methyl group instead of a cyclopropyl group can affect its reactivity and interaction with biological targets.
Uniqueness
1-(1-Cyclopropanecarbonylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione is unique due to the presence of two cyclopropyl groups, which can impart specific steric and electronic effects. These effects can influence the compound’s reactivity and its interaction with biological molecules, potentially leading to unique pharmacological properties.
Eigenschaften
IUPAC Name |
1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c19-13-9-17(15(21)18(13)12-3-4-12)11-5-7-16(8-6-11)14(20)10-1-2-10/h10-12H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOCUHOJSKPPHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Acetic acid;2-[(E)-ethylideneamino]guanidine](/img/structure/B2500268.png)
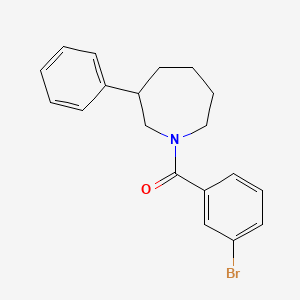
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2500272.png)
![1-{4-[(4-Aminophenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B2500274.png)
![methyl 5-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2500277.png)
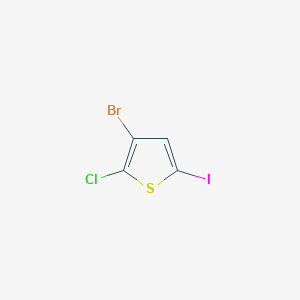
![7-METHYL-2-[3-OXO-3-(1-PYRROLIDINYL)PROPYL]-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B2500281.png)
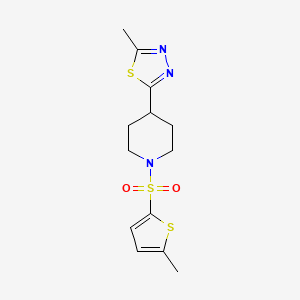
![2,4-difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide](/img/structure/B2500285.png)
![Methyl 2-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B2500286.png)
![7-[(E)-3-chlorobut-2-enyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2500287.png)
![3-{[(tert-butoxy)carbonyl]amino}-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2500288.png)
